5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
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Overview
Description
5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a trimethoxyphenyl group attached to an imidazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using a trimethoxybenzene derivative and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly against breast, prostate, and ovarian cancer cell lines.
Pharmacology: Research is conducted to understand its interactions with biological targets and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets in cells. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
- 5-(3-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
- 5-(4-chlorophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the 2,3,4-trimethoxyphenyl group differentiates it from other similar compounds and may contribute to its unique biological activity and potential therapeutic applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-28-19-14-13-18(22(29-2)23(19)30-3)24-26-20(15-7-5-4-6-8-15)21(27-24)16-9-11-17(25)12-10-16/h4-14H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLIBDSOZRHLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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